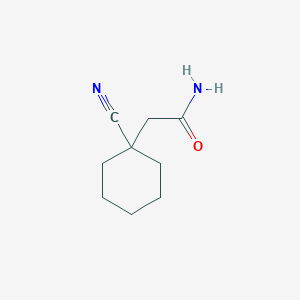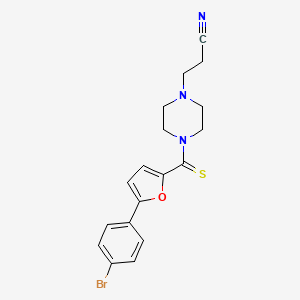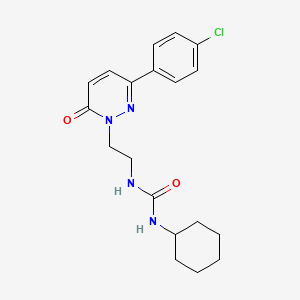![molecular formula C14H24N2O2 B2952538 (E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-hydroxycyclobutyl)methyl]but-2-enamide CAS No. 2411333-39-4](/img/structure/B2952538.png)
(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-hydroxycyclobutyl)methyl]but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-hydroxycyclobutyl)methyl]but-2-enamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to have potential therapeutic applications in cancer treatment due to its ability to selectively target cancer cells while sparing normal cells.
Wirkmechanismus
(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-hydroxycyclobutyl)methyl]but-2-enamide works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to a decrease in the production of ribosomes, which are essential for protein synthesis and cell growth. Cancer cells are particularly dependent on ribosome synthesis due to their rapid growth and proliferation, making them more susceptible to the effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the activity of the oncogene c-Myc, which is often overexpressed in cancer cells and plays a critical role in cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-hydroxycyclobutyl)methyl]but-2-enamide has several advantages as a research tool in cancer biology. It has been shown to be effective against a wide range of cancer types, making it a versatile tool for studying cancer biology. This compound also has a relatively low toxicity profile, making it a safer alternative to traditional chemotherapy drugs. However, this compound has some limitations as a research tool, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on (E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-hydroxycyclobutyl)methyl]but-2-enamide. One area of interest is the development of combination therapies that combine this compound with other cancer drugs to enhance its therapeutic efficacy. Another area of interest is the development of biomarkers that can predict which cancer patients are most likely to respond to this compound treatment. Finally, there is ongoing research on the development of new RNA polymerase I inhibitors that may be more effective than this compound in targeting cancer cells.
Synthesemethoden
(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-hydroxycyclobutyl)methyl]but-2-enamide can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of cyclopropylamine with 1,4-dibromobut-2-ene to form the cyclopropylbutene intermediate. This intermediate is then reacted with dimethylamine and formaldehyde to form the dimethylamino derivative. The final step involves the reaction of the dimethylamino derivative with cyclobutanone in the presence of a palladium catalyst to form this compound.
Wissenschaftliche Forschungsanwendungen
(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-hydroxycyclobutyl)methyl]but-2-enamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is essential for the survival and growth of cancer cells. This compound has been shown to be effective against a variety of cancer types, including breast cancer, ovarian cancer, and leukemia.
Eigenschaften
IUPAC Name |
(E)-N-cyclopropyl-4-(dimethylamino)-N-[(1-hydroxycyclobutyl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-15(2)10-3-5-13(17)16(12-6-7-12)11-14(18)8-4-9-14/h3,5,12,18H,4,6-11H2,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORWFNFUAQKODF-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N(CC1(CCC1)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N(CC1(CCC1)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride](/img/structure/B2952465.png)
![(E)-N-[(2S)-1-Oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2952466.png)

![3-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2952471.png)




![Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2952477.png)
